Helenynolic acid
Description
Helenynolic acid is a chiral organic compound characterized by a hydroxyl group and a carboxylic acid moiety within its structure. Its absolute configuration and stereochemical properties were elucidated through optical rotatory dispersion studies, as documented in a seminal 1965 study by Cymerman Craig et al. .
Properties
CAS No. |
7309-58-2 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(E,9S)-9-hydroxyoctadec-10-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b14-11+/t17-/m1/s1 |
InChI Key |
AUBZNAUZNGCKAN-GWKQRERASA-N |
Isomeric SMILES |
CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC#CC=CC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Helenynolic acid can be synthesized through several methods. One notable synthetic route involves the partial synthesis of racemic this compound from crepenynic acid. This process includes epoxidation followed by base-catalyzed rearrangement . The industrial production of this compound typically involves the extraction and purification from Helichrysum bracteatum seed oil, where it is present alongside other unusual fatty acids .
Chemical Reactions Analysis
Helenynolic acid undergoes various chemical reactions due to its functional groups. Some of the key reactions include:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetylenic bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like halides. .
Scientific Research Applications
Helenynolic acid has garnered interest in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its presence in plant seed oil suggests potential roles in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: This compound and its derivatives are investigated for their use in the production of bio-based materials and specialty chemicals
Mechanism of Action
The mechanism by which helenynolic acid exerts its effects is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds, influencing molecular interactions, while the acetylenic bond can participate in various chemical reactions. These features enable this compound to interact with specific molecular targets and pathways, potentially modulating biological processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Compounds
*Inferred from nomenclature and optical activity studies .
Reactivity and Stereochemical Influence
- This compound: The conjugated double bond and chiral center enable participation in Diels-Alder reactions and stereoselective catalysis. Its optical activity makes it valuable for synthesizing enantiopure pharmaceuticals .
- 4-Hydroxynonanoic acid: Lacks unsaturated bonds, limiting its use in cycloaddition reactions but enhancing stability for surfactant applications .
- 5-Hexynoic acid: The alkyne group facilitates Huisgen cycloaddition (click chemistry), a feature absent in this compound .
Q & A
Q. How should researchers ethically disclose this compound’s potential cytotoxic effects in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
